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Compound of Interest

Compound Name:
(Phe13,Tyr19)-MCH (human,

mouse, rat)

Cat. No.: B15140928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Melanin-Concentrating Hormone (MCH) and its primary receptor in rodents, MCHR1, are

key players in the regulation of energy homeostasis, appetite, and other physiological

processes. MCHR1, a G protein-coupled receptor (GPCR), has emerged as a significant

therapeutic target for obesity and related metabolic disorders. The analogue of human MCH,

[Phe13, Tyr19]-MCH, was designed for radioiodination, providing a valuable tool for studying

these receptors. This document provides detailed protocols for performing radioligand binding

assays using [¹²⁵I]-(Phe13,Tyr19)-MCH to characterize the MCH receptor and evaluate the

binding affinity of novel compounds.

Data Presentation
The following table summarizes the binding affinities of various radioligands and the inhibitory

constants of selected MCHR1 antagonists.
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Compound/Ra
dioligand

Receptor/Cell
Line

Assay Type
Binding
Affinity (Value)

Reference

[¹²⁵I]-[Phe13,

Tyr19]-MCH

Mouse G4F-7

melanoma cells
Saturation K_d: 0.118 nM [1]

[¹²⁵I]-[D-Phe13,

Tyr19]-MCH

Mouse

melanoma cells
Saturation

K_d: 122.7 ±

15.3 pM
[2]

MCH-1

antagonist 1

Human MCH-1

receptor
Competition K_i: 2.6 nM [3]

GPS18169 Human MCH-R1 Competition K_i: ~20 pM [4]

TPI 1361-17
Rat MCH1

receptor

Functional (Ca²⁺

mobilization)
IC₅₀: 6.1 nM [5]

MCHR1 Signaling Pathway
MCHR1 activation by MCH initiates signaling through multiple G protein subtypes, primarily Gαi

and Gαq. Coupling to Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased

intracellular cyclic AMP (cAMP) levels. Activation of Gαq stimulates phospholipase C (PLC),

which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

This cascade results in an increase in intracellular calcium concentrations and the activation of

protein kinase C (PKC).
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MCHR1 Signaling Pathway Diagram

Experimental Protocols
I. Membrane Preparation from MCHR1-Expressing Cells
This protocol outlines the preparation of cell membranes enriched with MCHR1.

Materials:

Cells expressing MCHR1 (e.g., HEK293 or CHO cells)

Phosphate-Buffered Saline (PBS), ice-cold

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)

Dounce homogenizer or sonicator

High-speed refrigerated centrifuge

Procedure:

Grow MCHR1-expressing cells to confluency.

Wash the cells twice with ice-cold PBS.

Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Homogenize the cell suspension using a Dounce homogenizer or sonicator.

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove

nuclei and intact cells.

Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g) for 30-

60 minutes at 4°C to pellet the membranes.

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein

concentration.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


II. Saturation Radioligand Binding Assay
This assay is performed to determine the receptor density (Bmax) and the dissociation constant

(Kd) of the radioligand.

Materials:

MCHR1 membrane preparation

Radioligand: [¹²⁵I]-(Phe13,Tyr19)-MCH

Unlabeled MCH (for non-specific binding)

Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.[6]

96-well microplates

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

Filtration apparatus (cell harvester)

Scintillation cocktail and counter

Procedure:

Prepare serial dilutions of the radioligand in the Assay Buffer.

In a 96-well plate, add the following to triplicate wells:

Total Binding: MCHR1 membranes and increasing concentrations of the radioligand.

Non-specific Binding (NSB): MCHR1 membranes, increasing concentrations of the

radioligand, and a high concentration of unlabeled MCH.

Incubate the plate for 90 minutes.[6]

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

Wash the filters multiple times with ice-cold wash buffer (e.g., PBS with 0.01% TX-100).[6]
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Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

Calculate specific binding by subtracting NSB from total binding.

Analyze the data using non-linear regression to determine Bmax and Kd.

III. Competition Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of unlabeled test compounds.

Materials:

Same as for the saturation binding assay, plus the unlabeled test compounds.

Procedure:

Prepare serial dilutions of the unlabeled test compound.

In a 96-well plate, add the following to triplicate wells:

MCHR1 membranes.

A single concentration of [¹²⁵I]-(Phe13,Tyr19)-MCH (typically at or near its Kd).

Increasing concentrations of the unlabeled test compound.

Include wells for total binding (no competitor) and non-specific binding (high concentration of

unlabeled MCH).

Incubate, filter, and measure radioactivity as described for the saturation assay.

Plot the percentage of specific binding against the log concentration of the test compound to

determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow
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The following diagram illustrates the general workflow for a competition radioligand binding

assay.
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Radioligand Binding Assay Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9222984/
https://pubmed.ncbi.nlm.nih.gov/9222984/
https://pubmed.ncbi.nlm.nih.gov/10071774/
https://pubmed.ncbi.nlm.nih.gov/10071774/
https://www.medchemexpress.com/MCH-1_antagonist_1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7957705/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2633472/
https://www.researchgate.net/figure/Representations-of-the-main-MCH-receptor-MCHR1-or-MCH-R2-signalling-pathways-in_fig1_285569996
https://www.benchchem.com/product/b15140928#phe13-tyr19-mch-radioligand-binding-assay-protocol
https://www.benchchem.com/product/b15140928#phe13-tyr19-mch-radioligand-binding-assay-protocol
https://www.benchchem.com/product/b15140928#phe13-tyr19-mch-radioligand-binding-assay-protocol
https://www.benchchem.com/product/b15140928#phe13-tyr19-mch-radioligand-binding-assay-protocol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15140928?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15140928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

